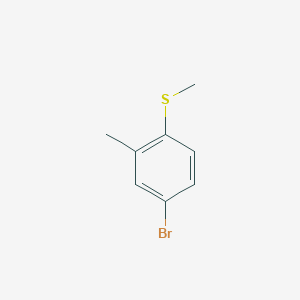
(4-Bromo-2-methylphenyl)(methyl)sulfane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(4-Bromo-2-methylphenyl)(methyl)sulfane" involves various chemical reactions and methodologies. For instance, the synthesis of a related oligovinylenephenylene compound containing a methyl protected thiol was achieved using Heck coupling and the Horner-Wadsworth-Emmons reaction. A crucial step in this process was the diisopropylcarbodiimide promoted dehydration of a stable β-hydroxyphosphonate intermediate, leading to the formation of the precursor E-(4-(4-bromostyryl)phenyl)(methyl)sulfane . Another study reported the synthesis of a compound from p-bromoaniline, which was further characterized using X-ray crystallography, NMR, MS, and IR techniques .
Molecular Structure Analysis
X-ray crystallography has been a pivotal technique in determining the molecular structure of compounds related to "(4-Bromo-2-methylphenyl)(methyl)sulfane". The structure of E-(4-(4-bromostyryl)phenyl)(methyl)sulfane was elucidated using this method . Similarly, the crystal structure of another compound was determined, revealing its crystallization in the monoclinic space group with specific unit cell parameters and the presence of hydrogen bonding in the structure . Additionally, the molecular structure of a benzofuran derivative was analyzed, showing two symmetry-independent molecules with specific dihedral angles and the orientation of the methyl groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include coupling reactions, such as the Heck reaction, and the Horner-Wadsworth-Emmons reaction, which are commonly used in the formation of carbon-carbon double bonds . The alkaline hydrolysis of esters is another reaction used to prepare certain derivatives, as seen in the synthesis of a benzofuran compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and analytical techniques. For instance, the compound synthesized from p-bromoaniline was investigated for its crystal structure and physical parameters such as unit cell dimensions and density . The benzofuran derivative's crystal structure was stabilized by hydrogen and halogen bonds, which are significant for the physical properties of the compound . The vibrational spectral analysis of a pyrimidine derivative was carried out using FT-IR and FT-Raman spectroscopy, and its stability and charge delocalization were analyzed using NBO analysis .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Bromophenol Derivatives and Anticancer Activity : Research on bromophenol derivatives, including compounds structurally related to "(4-Bromo-2-methylphenyl)(methyl)sulfane," has shown their synthesis from natural sources like red algae. These compounds were evaluated for their anticancer activity, although some were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Synthesis of Heterocyclic Compounds : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate leading to the synthesis of heterocyclic compounds showcases the utility of bromophenyl sulfane derivatives in creating complex molecules with potential pharmacological applications (Pokhodylo & Obushak, 2019).
Medicinal Chemistry Applications
Anticancer Agents : The synthesis of disulfanes showing significant inhibition of cancer cell proliferation highlights the potential of sulfane derivatives in developing new anticancer agents. One study demonstrated the ability of a synthesized disulfane to inhibit the proliferation and induce apoptosis in cancer cells in a dose-dependent manner, suggesting its therapeutic potential (Ji, Ren, & Xu, 2010).
Material Science Applications
High-Performance Polymers : The synthesis of transparent polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines, including sulfane derivatives, underscores their importance in creating materials with exceptional optical properties. These polymers exhibit good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-methyl-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDBGSMCSDUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284298 | |
| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl)(methyl)sulfane | |
CAS RN |
89981-03-3 | |
| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



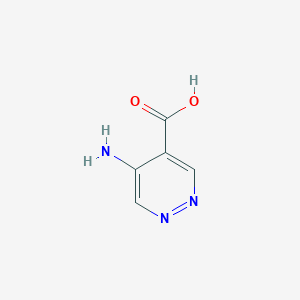
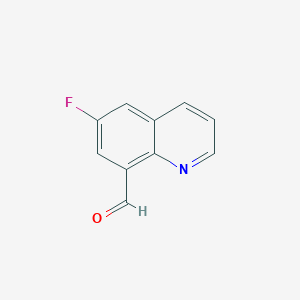
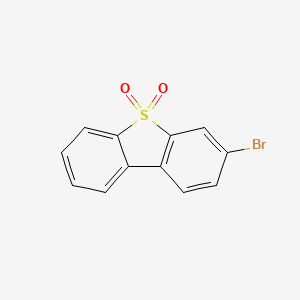

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)

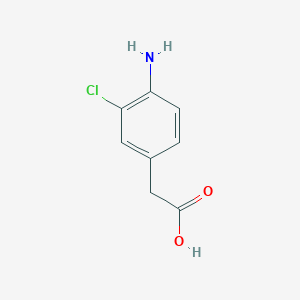

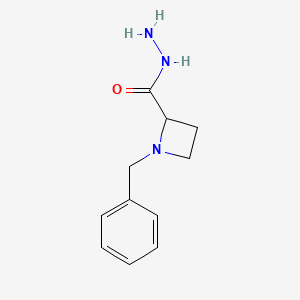
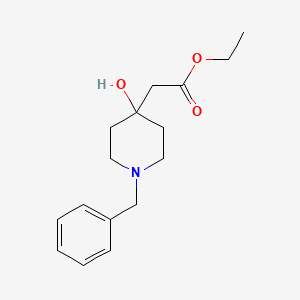
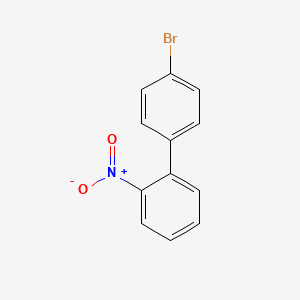

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)